molecular formula C18H23FN2O B247487 1-(3-Cyclohexen-1-ylmethyl)-4-(2-fluorobenzoyl)piperazine

1-(3-Cyclohexen-1-ylmethyl)-4-(2-fluorobenzoyl)piperazine

Numéro de catalogue B247487
Poids moléculaire: 302.4 g/mol
Clé InChI: VRESTRQCPRLWKN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Cyclohexen-1-ylmethyl)-4-(2-fluorobenzoyl)piperazine, also known as CPP-115, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which plays a crucial role in the regulation of GABA levels in the brain. Inhibition of GABA-AT leads to an increase in GABA levels, which can have a range of effects on the central nervous system.

Mécanisme D'action

1-(3-Cyclohexen-1-ylmethyl)-4-(2-fluorobenzoyl)piperazine acts as a selective and potent inhibitor of GABA-AT, which is responsible for the breakdown of GABA in the brain. Inhibition of GABA-AT leads to an increase in GABA levels, which can have a range of effects on the central nervous system. GABA is the primary inhibitory neurotransmitter in the brain, and an increase in GABA levels can lead to a decrease in neuronal excitability and a reduction in seizure activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiolytic effects. This compound has also been shown to have analgesic effects, reducing pain sensitivity in animal models. In addition, this compound has been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

1-(3-Cyclohexen-1-ylmethyl)-4-(2-fluorobenzoyl)piperazine has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-AT, which allows for precise modulation of GABA levels in the brain. This compound has also been shown to have high oral bioavailability, making it suitable for use in animal models. However, there are some limitations to the use of this compound in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, the potential for off-target effects should be carefully considered when designing experiments using this compound.

Orientations Futures

There are several potential future directions for research on 1-(3-Cyclohexen-1-ylmethyl)-4-(2-fluorobenzoyl)piperazine. One area of interest is the use of this compound in the treatment of drug addiction. Further research is needed to determine the optimal dosing and treatment regimen for this compound in this context. Another area of interest is the potential use of this compound in the treatment of epilepsy and other seizure disorders. Finally, the development of more potent and selective inhibitors of GABA-AT may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Méthodes De Synthèse

1-(3-Cyclohexen-1-ylmethyl)-4-(2-fluorobenzoyl)piperazine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of protecting groups, coupling reactions, and purification steps to obtain the final product. The synthesis has been optimized to produce high yields of this compound with high purity and low levels of impurities.

Applications De Recherche Scientifique

1-(3-Cyclohexen-1-ylmethyl)-4-(2-fluorobenzoyl)piperazine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in preclinical studies. This compound has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Propriétés

Formule moléculaire

C18H23FN2O

Poids moléculaire

302.4 g/mol

Nom IUPAC

[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C18H23FN2O/c19-17-9-5-4-8-16(17)18(22)21-12-10-20(11-13-21)14-15-6-2-1-3-7-15/h1-2,4-5,8-9,15H,3,6-7,10-14H2

Clé InChI

VRESTRQCPRLWKN-UHFFFAOYSA-N

SMILES

C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F

SMILES canonique

C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.